![molecular formula C14H14N2O3S B5671773 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide](/img/structure/B5671773.png)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves acylation reactions and characterizations through techniques like NMR and elemental analysis. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized using acylation reactions (Karabulut et al., 2014). Such methods could be applicable to the synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide.
Molecular Structure Analysis
Molecular structure analysis often includes X-ray diffraction and DFT calculations. The molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide has been determined through such techniques, providing insights into bond lengths, angles, and dihedral angles (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions of similar compounds typically involve interactions with various reagents, leading to the formation of derivatives with distinct properties. For example, the reaction of certain benzamides with methylhydrazine or phenylhydrazine results in corresponding derivatives, which are then characterized for their chemical properties (Abdulla et al., 2013).
Physical Properties Analysis
The analysis of physical properties of such compounds often includes studying their crystallization, X-ray diffraction patterns, and stability under various conditions. For instance, the study of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide has provided insights into their crystal growth and stability (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties of such compounds are often explored through spectroscopic and electrochemical studies. For example, the synthesis and spectroscopy of new derivatives of benzamides have been studied to understand their chemical behavior and potential activities (Hamdi et al., 2011).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-12(9(2)17)20-14(15-8)16-13(18)10-4-6-11(19-3)7-5-10/h4-7H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXDKFZRZVLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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